molecular formula C16H15NO4S B1312397 2-Tosylisoindoline-5-carboxylic acid CAS No. 959271-74-0

2-Tosylisoindoline-5-carboxylic acid

Cat. No. B1312397
M. Wt: 317.4 g/mol
InChI Key: IFCJQXATMSQCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tosylisoindoline-5-carboxylic acid, also known as TIC, is a chemical compound that has gained significant attention in the field of organic synthesis due to its unique properties and potential applications in various industries. It has a molecular formula of C16H15NO4S and an average mass of 317.360 Da .


Molecular Structure Analysis

The molecular structure of 2-Tosylisoindoline-5-carboxylic acid consists of a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group), an isoindoline group (a nitrogen atom and a benzene ring fused to a cyclohexadiene ring), and a carboxylic acid group .


Chemical Reactions Analysis

Carboxylic acids, such as 2-Tosylisoindoline-5-carboxylic acid, generally undergo nucleophilic substitution reactions where the hydroxyl group (-OH) is substituted by another nucleophile . They can also be converted into various derivatives including acid chlorides, anhydrides, esters, and amides .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . They are generally polar, can form hydrogen bonds, and have higher boiling points compared to similar sized nonpolar molecules .

Scientific Research Applications

Organic Synthesis

2-Tosylisoindoline-5-carboxylic acid plays a significant role in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling. This makes it a valuable building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Drug Development

In the realm of drug development, the indole moiety present in 2-Tosylisoindoline-5-carboxylic acid is of particular interest. Indole derivatives are known for their diverse biological activities, which include antiviral, anti-inflammatory, and anticancer properties. This compound can serve as a precursor for developing new drug candidates with potential therapeutic applications .

Nanotechnology

The carboxylic acid group of 2-Tosylisoindoline-5-carboxylic acid can be used to modify the surface of nanoparticles, such as carbon nanotubes and graphene. This modification can improve the dispersion and incorporation of these nanoparticles into various matrices, enhancing the production of polymer nanomaterials with desired properties .

Polymer Science

In polymer science, 2-Tosylisoindoline-5-carboxylic acid can act as a monomer or an additive. Its incorporation into polymers can result in materials with specific characteristics, such as electronic properties required for advanced applications like nanodevices, rechargeable batteries, and electrochemical transistors .

Analytical Chemistry

The compound’s ability to react and form stable derivatives makes it useful in analytical chemistry for the detection and quantification of various substances. It can be part of colorimetric or fluorogenic assays, providing sharp responses under physiological conditions .

Medicinal Chemistry

2-Tosylisoindoline-5-carboxylic acid’s indole core is a pharmacophore, a part of the molecule responsible for its biological activity. It can bind with high affinity to multiple receptors, aiding in the development of new medicinal compounds with broad-spectrum biological activities .

Biotechnology

In biotechnology, the compound can be utilized in enzyme-mediated reactions. Its carboxylic acid group can act as a substrate or inhibitor for enzymes, which is crucial for studying metabolic pathways and designing biocatalysts .

Material Science

The compound’s structural features allow it to interact with other materials, potentially leading to the development of new composites with enhanced mechanical and thermal properties. It could be used to create advanced materials for aerospace, automotive, and electronics industries .

Future Directions

Indole derivatives, such as 2-Tosylisoindoline-5-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c1-11-2-6-15(7-3-11)22(20,21)17-9-13-5-4-12(16(18)19)8-14(13)10-17/h2-8H,9-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJQXATMSQCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tosylisoindoline-5-carboxylic acid

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